molecular formula C13H21N3 B5672821 1-isopropyl-4-(4-pyridinylmethyl)piperazine

1-isopropyl-4-(4-pyridinylmethyl)piperazine

Cat. No. B5672821
M. Wt: 219.33 g/mol
InChI Key: LEOXLXLUNLYNGK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperazinopyrimidines and piperazine derivatives involves nucleophilic substitution reactions, where amines attack corresponding halogenated compounds. For example, the synthesis of 4-piperazinopyrimidines involves the separation of isomers formed during the nucleophilic attack of 2,4,6-trichloropyrimidine by amines (Mattioda et al., 1975). Another example includes the synthesis of 1-(2-pyrimidinyl)-4-(3-aminopropyl)piperazine, achieved through hydrazinolysis and further optimized through acid and base hydrolysis (Xia Chi-zhong, 2003).

Molecular Structure Analysis

The molecular structure of piperazine derivatives, including their conformation and tautomeric forms, has been investigated using techniques like X-ray diffraction and computational methods. For instance, the structure of an anti-arrhythmic and hypotensive agent showed the aminoalcohol chain of the molecule in an antiperiplanar geometry (Ciechanowicz-Rutkowska et al., 1992). Additionally, vibrational spectroscopic studies have provided insights into the stable conformers of related molecules (Alver & Şenyel, 2010).

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, including displacement reactions with piperazines to afford diverse derivatives with potential antibacterial activity (Matsumoto & Minami, 1975). They also exhibit interesting chemical properties, such as the ability to form weak π–π interactions, as seen in the molecular packing of certain compounds (Karczmarzyk & Malinka, 2005).

Physical Properties Analysis

The physical properties of piperazine derivatives, such as their crystalline structure and conformation, are crucial for understanding their chemical behavior and potential applications. The crystal structure analysis of these compounds often reveals significant details about their molecular geometry and intermolecular interactions (Xu et al., 2012).

Chemical Properties Analysis

The chemical properties of piperazine derivatives, including their reactivity and stability, are influenced by their molecular structure. For example, the introduction of various substituents can significantly alter their chemical behavior and biological activity, as seen in the synthesis and structure-activity relationships of certain piperazine derivatives (Carceller et al., 1993).

properties

IUPAC Name

1-propan-2-yl-4-(pyridin-4-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3/c1-12(2)16-9-7-15(8-10-16)11-13-3-5-14-6-4-13/h3-6,12H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEOXLXLUNLYNGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Propan-2-yl)-4-(pyridin-4-ylmethyl)piperazine

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